Product packaging for 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene(Cat. No.:CAS No. 4584-23-0)

2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene

Cat. No.: B8721459
CAS No.: 4584-23-0
M. Wt: 152.23 g/mol
InChI Key: RTLTXXDTPFWZLO-UHFFFAOYSA-N
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Description

Contextualization within Oxaspiro Systems and Monoterpenoids

From a structural standpoint, 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene is classified as an oxaspiro compound, specifically a spiroepoxide. The defining feature of this class is the spiro atom—a single carbon atom that is part of two distinct rings. In this case, the spiro center connects a three-membered oxirane ring with a six-membered carbocyclic ring. The presence of the strained epoxide ring makes such molecules highly reactive and thus valuable intermediates in organic synthesis.

Furthermore, with the molecular formula C10H16O, this compound is categorized as a monoterpenoid. Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units. researchgate.net They are known for their wide range of biological activities and are major components of essential oils. researchgate.net While many monoterpenoids are acyclic or contain simple ring systems, the spirocyclic nature of this compound places it in a more structurally complex subgroup.

Historical Overview of Chemical Investigations and Related Structures

The history of chemical investigations into specific spiroepoxides like this compound is not extensively documented in readily available literature, suggesting it is a less-common research target. However, the broader history of the synthesis of spiro compounds and epoxides is rich and provides context. The development of synthetic methodologies for creating spirocycles has been a long-standing challenge in organic chemistry. Early methods often involved multi-step sequences with harsh reaction conditions.

The synthesis of epoxides, on the other hand, has a well-established history, with the Prilezhaev reaction (the oxidation of alkenes with peroxy acids) being a cornerstone. The application of such methods to cyclic alkenes provides a direct route to spiroepoxides. More recent advancements have focused on stereoselective methods for the synthesis of chiral spiroepoxides, which are of significant interest in medicinal chemistry and natural product synthesis. The study of related structures, such as 1-oxaspiro[2.5]octa-5,7-dien-4-one, has been explored in the context of intramolecular Diels-Alder reactions, showcasing the synthetic utility of the oxaspiro[2.5]octane framework.

Significance of the Compound as a Synthetic Intermediate and Natural Product Component

As a functionalized monoterpenoid, this compound holds potential as a valuable synthetic intermediate. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups in a stereocontrolled manner. This ring-opening can lead to the formation of more complex molecular architectures, making it a useful building block in the total synthesis of natural products and pharmaceutically active compounds.

While there is limited specific information on the natural occurrence of this compound, the broader class of oxaspiro monoterpenoids is found in nature. These compounds often contribute to the aromatic and flavor profiles of plants and can exhibit a range of biological activities. The investigation into novel natural products is an ongoing endeavor, and it is plausible that this specific spiroepoxide or its derivatives may be identified in new plant isolates or as biosynthetic intermediates.

Current Research Trends and Unaddressed Challenges Pertaining to this compound

Current research in the field of spirocyclic compounds is heavily focused on the development of new, efficient, and stereoselective synthetic methods. For a molecule like this compound, key research trends would involve:

Asymmetric Synthesis: The development of catalytic, enantioselective methods to synthesize specific stereoisomers of the molecule. This is crucial for applications in medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry.

Methodology Development: Exploring novel reagents and reaction conditions for the diastereoselective epoxidation of the corresponding cyclohexene (B86901) precursor.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the synthesis of more complex natural products or designed molecules with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B8721459 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene CAS No. 4584-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4584-23-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene

InChI

InChI=1S/C10H16O/c1-8-4-6-10(7-5-8)9(2,3)11-10/h4H,5-7H2,1-3H3

InChI Key

RTLTXXDTPFWZLO-UHFFFAOYSA-N

SMILES

CC1=CCC2(CC1)C(O2)(C)C

Canonical SMILES

CC1=CCC2(CC1)C(O2)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,2,6 Trimethyl 1 Oxaspiro 2.5 Oct 5 Ene

Epoxidation Strategies for the Formation of the Oxaspiro Ring System

The most direct and widely employed approach for the synthesis of 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene involves the epoxidation of terpinolene (B10128). This terpene possesses two double bonds of differing reactivity, allowing for selective epoxidation of the endocyclic double bond to yield the desired oxaspiro ring system.

Peroxidative Epoxidation of Precursor Alkenes (e.g., Terpinolene)

Conventional epoxidation of terpinolene is typically achieved using peroxy acids. This method relies on the electrophilic nature of the peroxy acid to deliver an oxygen atom across the double bond of the alkene. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid approaches the alkene and the new C-O bonds are formed simultaneously with the cleavage of the O-O bond in the peroxy acid. This concerted pathway ensures a stereospecific syn-addition of the oxygen atom to the double bond.

Commonly used peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. The choice of peroxy acid and reaction conditions can influence the selectivity and yield of the desired epoxide. For instance, the electron-rich trisubstituted double bond within the terpinolene ring is more susceptible to electrophilic attack by the peroxy acid than the exocyclic double bond, leading to the preferential formation of this compound.

The general mechanism for the peroxidative epoxidation of an alkene is illustrated below:

The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Simultaneously, the hydroxyl group of the peroxy acid protonates the other carbon of the double bond.

The carbonyl oxygen of the peroxy acid acts as an internal base, accepting the proton from the hydroxyl group.

This concerted process results in the formation of the epoxide and a carboxylic acid as a byproduct.

Electro-Epoxidation Protocols Employing Mediators (e.g., Sodium Bromide)

An alternative and more environmentally benign approach to the synthesis of this compound is through electrochemical epoxidation. This method avoids the use of stoichiometric amounts of peroxy acids, which can be hazardous and generate significant waste. A common strategy involves the use of a mediator, such as sodium bromide, in a mixed solvent system.

In this process, an electric current is passed through a solution containing the alkene (terpinolene) and the mediator (sodium bromide) in a suitable solvent, often a mixture of an organic solvent and water. The electrochemical process generates a reactive halogen species in situ, which then acts as the epoxidizing agent.

The mechanism of bromide-mediated electrochemical epoxidation is generally understood to proceed through the following steps:

Anodic Oxidation of Bromide: At the anode, bromide ions (Br⁻) are oxidized to molecular bromine (Br₂). 2Br⁻ → Br₂ + 2e⁻

Formation of Hypobromite (B1234621): The electrochemically generated bromine then reacts with water present in the solvent system to form hypobromous acid (HOBr) or hypobromite (BrO⁻) in basic or neutral conditions. Br₂ + H₂O ⇌ HOBr + HBr

Bromohydrin Formation: The alkene (terpinolene) reacts with the hypobromous acid in an electrophilic addition reaction to form a bromonium ion intermediate. Subsequent attack by water leads to the formation of a bromohydrin.

Intramolecular Cyclization: Under the reaction conditions, the bromohydrin undergoes an intramolecular nucleophilic substitution (ring closure), where the hydroxyl group displaces the bromide ion to form the epoxide ring, regenerating the bromide ion.

This catalytic cycle, where the bromide ion is continuously regenerated at the cathode, makes the process highly efficient in terms of reagent use.

The efficiency and selectivity of the electro-epoxidation of terpinolene are highly dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing the yield of this compound while minimizing side reactions.

Current Density: The applied current density, which is the current per unit area of the electrode, plays a critical role.

A low current density may lead to slow reaction rates and incomplete conversion of the starting material.

Conversely, a high current density can lead to over-oxidation of the substrate or mediator, resulting in the formation of undesired byproducts and a decrease in the Faradaic efficiency for the desired epoxide.

Therefore, an optimal current density must be determined experimentally to balance the reaction rate and selectivity.

Electrolyte Concentration: The concentration of the mediator, sodium bromide, is another vital parameter.

A higher concentration of the electrolyte generally increases the conductivity of the solution, which can improve the energy efficiency of the process.

It also ensures a sufficient supply of the mediating species to maintain a high reaction rate.

However, excessively high concentrations may lead to the formation of byproducts such as dibrominated compounds. The optimal concentration is typically determined by balancing the need for efficient mediation with the suppression of side reactions.

The following interactive table summarizes the general effects of these parameters on the electrochemical epoxidation process:

ParameterEffect of Increasing the ParameterGeneral Optimization Goal
Current Density Increases reaction rate; may decrease selectivity and Faradaic efficiency at very high levels.Find a balance between a reasonable reaction rate and high product selectivity.
Electrolyte (NaBr) Concentration Increases solution conductivity and reaction rate; may lead to byproduct formation at high concentrations.Use a concentration that maximizes the rate of epoxidation while minimizing side reactions.
Solvent Composition (Organic/Water Ratio) Affects the solubility of the alkene and the formation of the reactive bromine species.Optimize for sufficient solubility of the organic substrate and efficient generation of the epoxidizing agent.
Temperature Increases reaction rate; may also increase the rate of side reactions.Control to maintain a balance between reaction kinetics and selectivity.

Phase Transfer Catalysis in Oxirane Ring Closure

Phase transfer catalysis (PTC) offers a powerful methodology for the epoxidation of alkenes like terpinolene, particularly when using inorganic oxidizing agents such as hydrogen peroxide. This technique is especially useful in biphasic systems where the alkene is in an organic phase and the oxidant is in an aqueous phase. The phase transfer catalyst facilitates the transfer of the reactive species from the aqueous phase to the organic phase, where the reaction with the alkene occurs.

For the epoxidation of terpenes, a common system involves a tungstate (B81510) salt (e.g., sodium tungstate, Na₂WO₄) as the catalyst precursor in the aqueous phase and hydrogen peroxide as the oxidant. In the presence of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), a catalytically active peroxotungstate species is formed and transferred to the organic phase. This species then efficiently epoxidizes the double bond of terpinolene.

The key advantages of this method include:

The use of an environmentally friendly oxidant, hydrogen peroxide, which produces water as the only byproduct.

The ability to conduct the reaction under mild conditions.

High selectivity for the desired epoxide.

Alternative Synthetic Routes to 1-Oxaspiro[2.5]oct-5-ene Frameworks

While the epoxidation of terpinolene is the most direct route to this compound, other synthetic strategies can be envisioned for the construction of the core 1-oxaspiro[2.5]oct-5-ene framework. These methods typically involve the formation of the epoxide ring from a pre-existing cyclic ketone.

One such classical method is the Darzens condensation . This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). In the context of the 1-oxaspiro[2.5]oct-5-ene framework, a suitable cyclohexenone derivative could be reacted with an α-haloester to generate a spiro-glycidic ester, which could then be further transformed. The mechanism involves the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. An subsequent intramolecular SN2 reaction then forms the epoxide ring.

Another approach involves the reaction of a cyclic ketone with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, in a Corey-Chaykovsky reaction . This reaction is a well-established method for the synthesis of epoxides from carbonyl compounds. A suitably substituted cyclohexenone could serve as the starting material to generate the spiro-epoxide core of the 1-oxaspiro[2.5]oct-5-ene framework.

These alternative routes, while not directly reported for the synthesis of this compound, represent viable synthetic strategies for accessing the parent oxaspiro[2.5]octene skeleton and its derivatives, offering different points of entry for structural modifications.

Corey-Chaykovsky Type Reactions for Spirooxirane Formation

The Johnson–Corey–Chaykovsky reaction is a powerful method for synthesizing epoxides from ketones or aldehydes using sulfur ylides. wikipedia.orgadichemistry.com This reaction involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces a neutral dialkyl sulfide (B99878) or dialkyl sulfoxide (B87167) to form the oxirane ring. organic-chemistry.orgalfa-chemistry.com

For the synthesis of this compound, a substituted sulfur ylide capable of transferring an isopropylidene moiety is required. The reaction would proceed by the 1,2-addition of this ylide to the carbonyl group of 4-methylcyclohex-3-en-1-one (B30685). A critical consideration for α,β-unsaturated ketones is the competition between 1,2-addition (leading to an epoxide) and 1,4-conjugate addition (leading to a cyclopropane). organic-chemistry.org Unstabilized sulfonium (B1226848) ylides, such as dimethylsulfonium isopropylide, generally favor the kinetically controlled 1,2-addition pathway required for spirooxirane formation. adichemistry.com In contrast, the more stable dimethyloxosulfonium ylides (Corey's reagent) often favor the thermodynamically controlled 1,4-addition. wikipedia.orgorganic-chemistry.org

The general reaction is as follows:

Precursor: 4-methylcyclohex-3-en-1-one

Reagent: An isopropylide-transfer sulfur ylide (e.g., generated from 2-bromopropane (B125204) and dimethyl sulfide with a strong base).

Product: this compound

Table 1: Representative Conditions for Corey-Chaykovsky Spirooxirane Formation
ComponentRoleExampleTypical Conditions
Sulfonium SaltYlide PrecursorIsopropyl(dimethyl)sulfonium saltGenerated in situ
BaseDeprotonation of SaltSodium hydride (NaH), n-Butyllithium (n-BuLi)Anhydrous solvent, low temperature
SolventReaction MediumDimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Inert atmosphere (N2 or Ar)
SubstrateKetone Precursor4-methylcyclohex-3-en-1-oneAdded to the pre-formed ylide solution

Olefination Followed by Epoxidation in Related Systems

An alternative, two-step pathway to spirooxiranes involves first converting the ketone into an exocyclic alkene (olefination), followed by the selective epoxidation of the newly formed double bond. chemicalbook.com

Step 1: Olefination The Wittig reaction is a widely used olefination method that converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglumenlearning.com To synthesize the intermediate for this compound, the ketone 4-methylcyclohex-3-en-1-one would be treated with an isopropylidene-transfer Wittig reagent, such as isopropyltriphenylphosphorane (Ph₃P=C(CH₃)₂). This reagent is typically prepared by deprotonating the corresponding phosphonium salt with a strong base. libretexts.org The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

Product of Olefination: 4-methyl-1-(prop-1-en-2-yl)cyclohex-1,3-diene

Table 2: Typical Reagents for Wittig Olefination
ComponentRoleExampleNotes
Phosphonium SaltYlide PrecursorIsopropyltriphenylphosphonium bromidePrepared from triphenylphosphine and 2-bromopropane
BaseDeprotonation of Saltn-Butyllithium (n-BuLi), Sodium amide (NaNH₂)Anhydrous solvent required
SubstrateKetone Precursor4-methylcyclohex-3-en-1-one-

Step 2: Epoxidation The second step is the selective epoxidation of the exocyclic double bond of the diene intermediate. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Selectivity is a key concern, as the intermediate contains two double bonds. Generally, the more electron-rich and less sterically hindered double bond is preferentially epoxidized. nih.gov In this case, the exocyclic isopropylidene double bond is typically more reactive towards electrophilic epoxidation reagents than the endocyclic double bond.

Product of Epoxidation: this compound

Stereoselective Synthesis and Diastereomeric Control in Oxaspiro Formation

The formation of the spirooxirane introduces a new stereocenter at the spiro carbon (the carbon atom common to both rings). Since the starting material, 4-methylcyclohex-3-en-1-one, is achiral, the direct reaction with an achiral ylide or epoxidation reagent will result in a racemic mixture of the two possible enantiomers of the product.

Achieving stereocontrol to favor one enantiomer over the other requires the use of chiral reagents or catalysts.

In Corey-Chaykovsky Reactions: Enantioselectivity can be induced by using a chiral sulfide to generate a chiral sulfur ylide. organic-chemistry.org The chiral environment of the ylide can differentiate between the two prochiral faces of the ketone's carbonyl group, leading to one enantiomer of the spiro-epoxide being formed in excess.

In Olefination-Epoxidation Sequences: Stereocontrol is introduced during the epoxidation step. Asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen epoxidation, are well-established but may not be directly applicable to the non-functionalized diene intermediate in this specific sequence. However, substrate-directed epoxidation can lead to diastereoselectivity if a stereocenter is already present in the molecule. The conformation of the cyclohexene (B86901) ring can influence the trajectory of the epoxidizing agent, causing it to preferentially attack one face of the double bond. nih.gov If the starting material were chiral, this conformational bias could lead to a diastereoselective outcome.

The control of stereochemistry in the formation of spirocycles is a significant challenge, and the outcome often depends on subtle steric and electronic interactions between the substrate and the reagent. rsc.orgrsc.org For the synthesis of this compound, achieving an enantiomerically enriched product would necessitate an asymmetric synthetic approach.

Chemical Reactivity and Mechanistic Studies of 2,2,6 Trimethyl 1 Oxaspiro 2.5 Oct 5 Ene

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring in 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene is characterized by significant ring strain, rendering it susceptible to cleavage by nucleophiles. evitachem.com These reactions can be initiated under either acidic or basic conditions, with the regioselectivity of the nucleophilic attack being a key point of investigation.

Acid-Catalyzed Hydration and Alcoholysis to Substituted Cyclohexenols

Under acidic conditions, the epoxide oxygen of this compound can be protonated, which activates the ring towards nucleophilic attack. The use of water or alcohols as nucleophiles leads to the formation of substituted cyclohexenols.

The acid-catalyzed hydrolysis of epoxides is a well-established method for the synthesis of vicinal diols. rug.nl In the case of this compound, this reaction is expected to yield a trans-1,2-diol. The mechanism involves the protonation of the epoxide oxygen, followed by a backside attack of a water molecule. The regiochemistry of this attack is influenced by the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the attack generally occurs at the less substituted carbon in an SN2-like manner. However, if a tertiary carbon is present, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon due to the greater stabilization of the partial positive charge in the transition state. rug.nl

Similarly, alcoholysis, the reaction with an alcohol in the presence of an acid catalyst, results in the formation of a hydroxy ether. The general principles of regioselectivity observed in acid-catalyzed hydration also apply to alcoholysis.

Thiol Additions to the Oxirane Ring (e.g., Methyl Mercaptan, Thiophenol)

The addition of thiols to the oxirane ring of this compound represents another important class of nucleophilic ring-opening reactions. These reactions are typically base-catalyzed and are known for their efficiency and high regioselectivity.

The reaction between a thiol and an epoxide is often facilitated by a base catalyst. Sodium hydride (NaH) is a strong base that can be employed to deprotonate the thiol, generating a highly nucleophilic thiolate anion. rug.nl This thiolate then readily attacks one of the electrophilic carbons of the oxirane ring. The use of sodium hydride is common in the alkylation of thiols to form thioethers. rug.nl

Table 1: Catalytic Systems for Thiol Addition to Epoxides

CatalystRole
Sodium Hydride (NaH)Acts as a strong base to deprotonate the thiol, forming a more potent thiolate nucleophile.

This table is based on general chemical principles of thiol-epoxide reactions.

The base-catalyzed ring-opening of an epoxide by a thiolate nucleophile typically proceeds via an SN2 mechanism. This involves a backside attack of the thiolate on the less sterically hindered carbon of the oxirane ring. rug.nl For this compound, this would lead to the formation of a thio-substituted 3-cyclohexen-1-ol. The specific structure of the product would depend on the regioselectivity of the attack.

Detailed studies on the reaction of this compound with specific thiols like methyl mercaptan or thiophenol, including product yields and spectroscopic data, are not extensively reported in the available literature.

Reaction with Halogen Acids (e.g., Ethereal Hydrogen Chloride)

Epoxides can also be opened by reaction with halogen acids, such as hydrogen chloride (HCl), typically in an ethereal solvent. sigmaaldrich.comscispace.com This reaction leads to the formation of a halohydrin. The mechanism is similar to other acid-catalyzed ring-opening reactions, where the epoxide is first protonated, followed by the attack of the halide ion.

The regioselectivity of the ring-opening with halogen acids can be complex and may result in a mixture of products. rug.nl The reaction of this compound with ethereal hydrogen chloride is expected to yield a chloro-substituted cyclohexenol (B1201834). However, specific experimental outcomes for this particular compound are not detailed in the reviewed sources.

Transformations of the Cyclohexene (B86901) Moiety

In addition to the reactivity of the oxirane ring, the cyclohexene moiety of this compound also possesses sites for chemical transformation. The double bond within the six-membered ring can undergo various addition and rearrangement reactions.

Despite the potential for such transformations, specific studies detailing the reactions and mechanistic investigations of the cyclohexene moiety in this compound are not well-documented in the currently available scientific literature.

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. While specific studies on this compound are limited, the reactivity can be inferred from studies on its precursor, terpinolene (B10128). The reaction of terpinolene with electrophiles such as ozone or the nitrate (B79036) radical has been investigated. For instance, the reaction of terpinolene with the nitrate radical (NO₃•) proceeds rapidly, with a measured rate constant of (6.0 ± 3.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org This reaction leads to the formation of organic nitrates and secondary organic aerosols. copernicus.org

Ozonolysis of terpinolene, which involves the electrophilic addition of ozone to the double bonds, results in the formation of a primary ozonide, which then decomposes to various carbonyl compounds. Products identified from the ozonolysis of terpinolene include 4-methylcyclohex-3-en-1-one (B30685), 2-hydroxy-4-methylcyclohex-3-en-1-one, glyoxal, methylglyoxal, and 3-oxobutanal. nih.gov The initial electrophilic attack of ozone is calculated to favor the exocyclic double bond over the endocyclic one by a factor of nearly three. nih.gov It is expected that the double bond in this compound would exhibit similar reactivity towards strong electrophiles, leading to a variety of addition and oxidative cleavage products.

Cycloaddition Reactions and Pericyclic Processes

Currently, there is a lack of specific literature detailing cycloaddition reactions or pericyclic processes involving the double bond of this compound. In principle, the alkene moiety could participate as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions. However, the steric hindrance imposed by the adjacent spirocyclic epoxide and the trimethyl-substituted carbon may limit its reactivity in such transformations. Further research is required to explore the potential of this compound in cycloaddition chemistry.

Rearrangement Reactions Under Various Conditions

The strained epoxide ring in this compound makes it prone to rearrangement reactions, particularly under acidic, thermal, or photochemical conditions. These rearrangements can lead to the formation of a diverse array of carbonyl compounds and other cyclic systems.

Acid-Catalyzed Rearrangements to Carbonyl Compounds or Other Cyclic Systems

The acid-catalyzed rearrangement of epoxides, often referred to as the Meinwald rearrangement, is a well-established synthetic transformation. nih.gov This reaction typically proceeds through the protonation of the epoxide oxygen, followed by the opening of the oxirane ring to form a carbocation intermediate. Subsequent migration of a hydride or an alkyl group leads to the formation of a carbonyl compound.

While specific studies on the acid-catalyzed rearrangement of this compound are not extensively documented, the reactivity of analogous terpene epoxides provides significant insight. For example, the acid-catalyzed rearrangement of (+)-limonene oxide, a structurally similar compound, has been shown to yield dihydrocarvone. nih.gov Bismuth triflate has been identified as a highly active catalyst for this transformation, proceeding under mild conditions with low catalyst loading. nih.gov

The acid-catalyzed hydrolysis of other monoterpene epoxides, such as α-pinene oxide and β-pinene oxide, has also been studied. oberlin.edu These reactions lead to the formation of diols and rearranged alcohol products. For instance, the reaction of β-pinene oxide in an acidic aqueous medium yields 7-hydroxyterpineol and perillyl alcohol. oberlin.edu It is therefore highly probable that this compound would undergo similar acid-catalyzed rearrangements, leading to the formation of various ketones, aldehydes, and diols, depending on the reaction conditions and the nature of the acid catalyst employed.

The table below summarizes the products observed from the acid-catalyzed reactions of related terpene epoxides, which can be considered as potential products from the rearrangement of this compound.

Starting EpoxideCatalyst/ConditionsMajor Rearrangement/Hydrolysis Products
(+)-Limonene oxideBismuth Triflate (1 mol%)Dihydrocarvone
β-Pinene oxideAcidic Aqueous Medium (D₂O)7-Hydroxyterpineol, Perillyl alcohol

Thermal and Photochemical Rearrangements

Vinyl epoxides are known to undergo thermal rearrangements to form dihydrofurans or unsaturated carbonyl compounds. Photochemical reactions of epoxides can involve cleavage of the C-O or C-C bonds of the oxirane ring, leading to the formation of carbonyl ylides, which can then undergo further reactions such as 1,3-dipolar cycloadditions or rearrangements. Given the structural complexity of this compound, it is plausible that thermal or photochemical activation could initiate a cascade of rearrangements, potentially leading to novel cyclic or acyclic structures. However, without experimental data, any proposed reaction pathways remain speculative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. nih.gov For 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals is achieved using one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information about the chemical environment of each proton, while the ¹³C NMR spectrum indicates the types of carbon atoms present (methyl, methylene (B1212753), methine, quaternary).

The ¹H NMR spectrum of this compound is expected to display distinct signals for the olefinic proton, the aliphatic methylene protons of the cyclohexene (B86901) ring, and the three methyl groups. The two methyl groups on the oxirane ring (C-2) are diastereotopic and should appear as two separate singlets.

The ¹³C NMR spectrum would show ten distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts of the spiro-carbon and the other oxirane carbon are characteristic, typically appearing in the 55-75 ppm range. The olefinic carbons would be found significantly downfield (~120-140 ppm).

Expected ¹H NMR Data (CDCl₃, 500 MHz)

Proton Label Expected Chemical Shift (δ ppm) Multiplicity
H-5 ~5.45 br s
H-4, H-8 ~2.10 - 2.30 m
H-7 ~1.85 m
6-CH₃ ~1.70 s
2-CH₃ (a) ~1.35 s

Expected ¹³C NMR Data (CDCl₃, 125 MHz)

Carbon Label Expected Chemical Shift (δ ppm)
C-6 ~135.0
C-5 ~122.0
C-2 ~68.5
C-3 ~65.0
C-4 ~35.0
C-8 ~30.0
C-7 ~28.0
6-CH₃ ~23.5
2-CH₃ (a) ~25.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the olefinic proton H-5 and the adjacent methylene protons at C-4. It would also map the connectivity pathway through the aliphatic chain from C-4 to C-7 and C-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of protonated carbons by linking the data from the ¹H and ¹³C spectra. For instance, the proton signal at ~5.45 ppm would correlate with the carbon signal at ~122.0 ppm, assigning them to H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two or three bonds), which is essential for assembling the molecular skeleton. youtube.com Key expected HMBC correlations for this molecule include:

The protons of the 6-CH₃ group to carbons C-5, C-6, and C-7.

The protons of the two 2-CH₃ groups to the oxirane carbons C-2 and the spiro-carbon C-3.

The olefinic proton H-5 to carbons C-4, C-7, and the carbon of the 6-CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, regardless of their bonding connectivity, making it invaluable for stereochemical analysis. researchgate.net In this compound, NOESY could be used to determine the relative orientation of the oxirane ring with respect to the cyclohexene ring by observing correlations between the oxirane methyl protons (2-CH₃) and the methylene protons on the six-membered ring (e.g., H-4 and H-8).

If this compound were synthesized as a mixture of diastereomers (for example, if additional chiral centers were present), NMR spectroscopy would be the primary method for their identification and quantification. Each diastereomer would give rise to a distinct set of NMR signals. rsc.org By carefully integrating the unique signals corresponding to each isomer in the ¹H NMR spectrum, their relative ratio in the mixture can be accurately determined. researchgate.net 2D NMR techniques like NOESY would be particularly important in assigning the specific stereochemistry of each diastereomer present. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. arkat-usa.org While a published EI-MS spectrum for this specific compound is not available, plausible fragmentation pathways can be predicted based on its structure.

The molecular ion peak (M⁺) would be expected at m/z 152. Key fragmentation processes would likely involve:

Loss of a methyl radical (•CH₃): This is a common fragmentation for trimethyl-substituted compounds, leading to a stable ion at m/z 137 ([M-15]⁺).

Cleavage of the oxirane ring: The strained three-membered ring can undergo several fragmentation pathways. A characteristic loss could be that of acetone (B3395972) (C₃H₆O) via rearrangement, resulting in a fragment ion at m/z 94 ([M-58]⁺).

Retro-Diels-Alder (RDA) type fragmentation: Although not a classic RDA reaction due to the spiro-center, cleavage of the cyclohexene ring is expected. This could lead to various fragment ions depending on the bonds broken.

Loss of carbon monoxide (CO): Rearrangement of the oxirane ring can lead to the elimination of a neutral CO molecule, producing an ion at m/z 124 ([M-28]⁺).

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. csic.es

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. nih.gov For this compound, these techniques would provide a characteristic "fingerprint" based on its unique structural features.

Expected Infrared (IR) and Raman Spectral Features:

The IR and Raman spectra of this compound are expected to be rich with information. The key functional groups and structural motifs that would give rise to characteristic vibrational bands include the C-O-C stretch of the oxirane ring, the C=C stretch of the cyclohexene ring, and various C-H stretching and bending modes of the methyl and methylene groups.

Due to the lack of experimentally recorded spectra for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its vibrational frequencies and intensities. arxiv.orgmdpi.com DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can provide a reliable theoretical spectrum that can guide future experimental work. nih.gov The table below outlines the expected vibrational modes and their predicted wavenumber ranges based on known correlations and computational studies of similar molecules.

Interactive Data Table: Predicted Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H StretchAlkene (=C-H)3100-3000MediumMedium
C-H StretchAlkane (-CH₃, -CH₂-)3000-2850StrongStrong
C=C StretchCyclohexene1680-1640Medium to WeakStrong
C-H BendMethyl, Methylene1470-1350MediumMedium
C-O StretchOxirane (Epoxide)1270-1200StrongWeak
Ring DeformationOxirane (Epoxide)950-810MediumMedium

Complementary Nature of IR and Raman Spectroscopy:

IR and Raman spectroscopy are governed by different selection rules, making them complementary techniques. Vibrational modes that involve a change in the dipole moment are IR-active, while those that involve a change in polarizability are Raman-active. For this compound, the C=C stretching vibration is expected to show a strong band in the Raman spectrum due to the high polarizability of the double bond. Conversely, the C-O stretching vibrations of the polar oxirane ring are anticipated to be more intense in the IR spectrum.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

The presence of a stereocenter at the spiro carbon atom and potentially at the C6 position makes this compound a chiral molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral compounds. arxiv.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a chiral derivative of this compound, these techniques would provide information about its absolute configuration and conformational preferences in solution.

Predicting Chiroptical Properties:

In the absence of experimental CD and ORD spectra, ab initio computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict these properties. dtic.milcnr.it By calculating the electronic transitions and their corresponding rotatory strengths, a theoretical CD spectrum can be generated for each enantiomer. Comparison of the calculated spectrum with an experimental one would allow for the assignment of the absolute configuration.

The predicted CD spectrum for a specific enantiomer of a chiral derivative of this compound would exhibit Cotton effects (characteristic positive or negative peaks) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms and chromophores within the molecule.

Interactive Data Table: Theoretical Approach to CD/ORD Analysis

Spectroscopic TechniqueInformation ObtainedComputational MethodKey Parameters
Circular Dichroism (CD)Absolute configuration, conformational analysisTime-Dependent Density Functional Theory (TD-DFT)Wavelength of maximum absorption (λmax), sign of Cotton effect, rotatory strength
Optical Rotatory Dispersion (ORD)Confirmation of chirality, relationship to CD spectrumKramers-Kronig transformation of CD dataSpecific rotation [α], molecular rotation [Φ]

X-ray Crystallography for Absolute Stereochemical Assignment (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mkuniversity.ac.in Should a suitable single crystal of a derivative of this compound be obtained, this technique would provide unambiguous proof of its molecular structure.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

For a chiral molecule, the inclusion of a heavy atom in the crystal structure (e.g., through derivatization) can allow for the determination of the absolute configuration by analyzing the anomalous dispersion of the X-rays. This would definitively establish the R/S configuration at the chiral centers.

Data from a Hypothetical X-ray Crystallographic Analysis:

A successful crystallographic analysis would yield a wealth of structural data, which would be deposited in a crystallographic database. The key parameters obtained are summarized in the table below.

Interactive Data Table: Representative Data from X-ray Crystallography

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining the conformation
Absolute ConfigurationR/S assignment at chiral centers (if determined)

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational preferences of 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene. These studies provide a foundational understanding of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations would reveal the precise spatial arrangement of the trimethylated cyclohexene (B86901) ring and the spiro-fused epoxide ring. While specific DFT studies on this exact molecule are not abundant in the literature, calculations on similar spirocyclic systems and substituted cyclohexenes are common and provide a reliable framework for predicting its structure. The resulting optimized geometry is crucial for further computational analyses, including conformational searches and reaction mechanism studies.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative) Note: This data is illustrative and based on typical values for similar structures, as specific literature data is scarce.

ParameterPredicted Value
C-C (cyclohexene ring)1.52-1.54 Å
C=C (cyclohexene ring)1.34 Å
C-O (epoxide ring)1.45 Å
C-C (epoxide ring)1.47 Å
∠(C-C-C) (cyclohexene ring)~112°
∠(C-O-C) (epoxide ring)~61°

The flexible six-membered ring of this compound can adopt several conformations, such as chair, boat, and twist-boat. Computational conformational analysis helps to identify the most stable conformers and to map the energetic landscape of their interconversion. By performing a systematic search of the potential energy surface, different low-energy conformers can be identified. For each conformer, the relative energy can be calculated to determine their population at a given temperature. Such studies on related 1-oxaspiro[2.5]octane derivatives have shown that the preferred conformation is often a chair-like structure, with substituents occupying equatorial positions to minimize steric strain. The energetic barriers between these conformers can also be calculated, providing insights into the molecule's dynamic behavior.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound.

The formation of this compound often involves the epoxidation of a precursor alkene, such as β-ionone. e3s-conferences.org Computational modeling can elucidate the mechanism of this epoxidation reaction. Theoretical studies on the epoxidation of alkenes with peroxy acids, for example, have investigated the nature of the transition state, which is often described as a "butterfly" transition state. DFT calculations can be used to locate the transition state structure and calculate the activation energy of the reaction. These calculations can also provide insights into the stereoselectivity of the epoxidation, explaining why one face of the double bond is preferentially attacked over the other. For instance, in the epoxidation of β-ionone, computational studies could rationalize the observed diastereoselectivity by comparing the activation barriers for attack from the two different faces of the cyclohexene ring.

The epoxide ring of this compound is susceptible to ring-opening reactions under both acidic and basic conditions. Computational studies can provide a detailed understanding of the mechanisms of these reactions. libretexts.org For acid-catalyzed ring-opening, theoretical calculations can model the protonation of the epoxide oxygen, followed by nucleophilic attack. These studies can help to determine whether the reaction proceeds through an SN1 or SN2-like mechanism by analyzing the structure and charge distribution of the transition state. unicamp.brnih.gov Furthermore, computational analysis can predict the regioselectivity of the ring-opening, explaining which of the two epoxide carbons is preferentially attacked by the nucleophile. The stereochemical outcome of the reaction, typically an anti-addition, can also be rationalized by examining the trajectory of the nucleophilic attack on the epoxide.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of this compound and for the interpretation of experimental spectra.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures, as specific literature data is scarce.

Spectroscopic ParameterPredicted Value RangeComputational Method
13C NMR Chemical Shifts (ppm)10-140DFT (GIAO)
1H NMR Chemical Shifts (ppm)0.8-5.5DFT (GIAO)
Vibrational Frequencies (cm-1)800-3100DFT (Harmonic/Anharmonic)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the corresponding 1H and 13C NMR chemical shifts can be predicted. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic positions. These calculations provide a theoretical infrared (IR) and Raman spectrum, which can aid in the assignment of experimental vibrational bands to specific molecular motions. Anharmonic corrections are often included to improve the accuracy of the predicted frequencies.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of molecules. For this compound, while specific MD studies on this exact molecule are not prevalent in the literature, valuable insights can be drawn from studies on its parent structure, 1-oxaspiro[2.5]octane, and its methylated derivatives. researchgate.netrsc.org

A key aspect of the dynamic behavior of spiro-epoxides is their conformational flexibility. Research on 1-oxaspiro[2.5]octane and its cis- and trans-methyl-substituted derivatives has utilized a combination of MD simulations and principal component analysis to explore their complete conformational space. researchgate.netrsc.org These studies have revealed that for each derivative, there are typically eight conformers, with two chair-like conformations being predominant at room temperature. researchgate.netrsc.org

The stability of these conformers is influenced by the orientation of the epoxide ring's oxygen atom and the position of any substituents on the cyclohexane (B81311) ring. It has been found that chair-like conformers where the oxygen atom of the epoxide ring is in a pseudo-axial position experience less strain. researchgate.netrsc.org Furthermore, for substituted analogs, conformers with the methyl group in an equatorial position on the cyclohexane moiety are also more stable. researchgate.netrsc.org This suggests that for this compound, the conformational equilibrium would likely favor a chair-like structure with the 6-methyl group in a pseudo-equatorial position to minimize steric hindrance.

The methodology for these conformational analyses involves sampling the coordinate space through MD simulations, reducing the dimensionality of the data using tensor decomposition, determining probability distributions in this reduced space, and then identifying the extrema points of these distributions, which correspond to the stable conformers. researchgate.netrsc.org This approach allows for a thorough exploration of the potential energy surface and a detailed understanding of the molecule's flexibility and preferred three-dimensional structures. These preferred conformations, in turn, govern how the molecule interacts with other molecules and its environment.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) for Analogs

The core principle of SAR is that the biological activity of a molecule is a function of its chemical structure. patsnap.com By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify key structural features, known as pharmacophores, that are essential for its biological function. pharmacologymentor.com For analogs of this compound, this would involve synthesizing derivatives with variations in the substitution pattern on the cyclohexane ring, modifications to the epoxide ring, or alterations to the double bond.

QSAR takes this a step further by using mathematical models to establish a quantitative relationship between the physicochemical properties of a series of compounds and their biological activities. pharmacologymentor.comcreative-biolabs.com This process involves several key steps:

Data Set Preparation: A series of structurally related analogs of this compound with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as 1D, 2D, or 3D. creative-biolabs.com Examples include physicochemical properties (like logP, pKa), topological indices, and quantum chemical parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Natural Occurrence and Biosynthetic Pathways

Identification and Isolation from Botanical Sources

The investigation into the chemical composition of various plant-derived products, particularly honey, has led to the identification of several oxaspiro compounds. These molecules serve as important markers for determining the botanical origin of honey and contribute to its unique flavor and aromatic profiles.

Presence of 7-hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-en-4-one in Styrax japonica (Snowbell) Honey

Recent research into the chemical constituents of honey derived from the Japanese Snowbell (Styrax japonica) has revealed the presence of novel monoterpenes. researchgate.netsciopen.comdntb.gov.ua A study focused on the quantitative analysis of compounds in snowbell honey using Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight-Mass Spectrometry (LC-ESI-Q-TOF-MS/MS) has led to the identification of previously uncharacterized monoterpenes and a benzylbutanoic acid. researchgate.netsciopen.comdntb.gov.ua While the full details of all identified compounds from this specific honey are still emerging, the investigation into such unique floral sources is a promising avenue for discovering novel natural products like 7-hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-en-4-one. The nectar of Styrax japonicus is known to be rich in various sugars and amino acids, which are the precursors for the complex chemical constituents found in the resulting honey. bee.or.kr The genus Styrax is also known to produce a variety of terpenoids. mdpi.com

Detection of Related 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-ones in Mentha pulegium (Pennyroyal)

Pennyroyal (Mentha pulegium), a member of the mint family, is well-known for its essential oil, which is rich in monoterpenoids. The major constituent of pennyroyal oil is pulegone (B1678340), a monoterpene ketone. nih.gov Through oxidative metabolic processes, pulegone can be converted into related oxaspiro compounds. Studies on the chemical composition of Mentha pulegium essential oil have identified the presence of piperitenone (B1678436) oxide and pulegone-1,2-epoxide, which are both 2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one derivatives. dntb.gov.uabohrium.com The presence of these compounds is significant as they are direct oxidation products of other major monoterpenes found in the plant, such as piperitenone. The relative amounts of these compounds can vary depending on the geographical origin and specific chemotype of the plant. nih.gov

Table 1: Major Monoterpenoid Constituents in Mentha pulegium Essential Oil

Compound Chemical Class Typical Percentage Range (%)
Pulegone Monoterpene Ketone 46 - 74
Piperitenone Monoterpene Ketone 19 - 25
Menthone Monoterpene Ketone 16 - 27
Isomenthone Monoterpene Ketone 17 - 34
Piperitenone oxide Oxaspiro Monoterpenoid 4 - 17

Note: The percentages can vary significantly based on the specific chemotype and origin of the plant.

Unedone (B593504) (a related oxaspiro compound) as a Marker in Arbutus unedo (Strawberry Tree) Honey

Unedone is a characteristic oxaspiro compound that has been identified as a floral marker for honey produced from the nectar of the strawberry tree (Arbutus unedo). This honey is known for its distinctively bitter taste. Unedone, along with homogentisic acid and abscisic acid isomers, helps to confirm the botanical origin of this particular honey. The analysis of A. unedo nectar has confirmed that unedone is of floral origin and is transferred to the honey by bees.

Occurrence in Microorganisms (e.g., Spirulina platensis)

Spirulina platensis, a species of cyanobacteria, is recognized for its rich nutritional profile, which includes proteins, vitamins, and lipids. It is also a source of various bioactive secondary metabolites, including terpenoids, phenolic compounds, and alkaloids. chemrxiv.org While the presence of a wide array of compounds with antioxidant and other biological activities has been established in Spirulina, chemrxiv.org there is currently no specific scientific literature documenting the isolation of 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene or related oxaspiro compounds from this microorganism. The terpenoids identified in cyanobacteria are more commonly associated with carotenoids and other tetraterpenoids involved in photosynthesis. mdpi.comnih.gov

Proposed Biosynthetic Routes from Precursor Monoterpenoids (e.g., Terpinolene (B10128) Epoxidation in Nature)

The biosynthesis of monoterpenoids in plants begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com These precursors are combined to form geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.

The formation of this compound is proposed to proceed through the epoxidation of the monoterpene terpinolene. nih.gov Terpinolene itself is formed from the cyclization of GPP. The subsequent epoxidation of the endocyclic double bond of terpinolene leads to the formation of the oxirane ring, resulting in the characteristic spiro structure. This reaction is often stereoselective, leading to the formation of specific stereoisomers of the oxaspiro compound.

Enzymatic Pathways and Biocatalytic Considerations in Natural Systems

The epoxidation of terpenes in natural systems is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). researchgate.netmdpi.com These heme-containing enzymes are capable of inserting an oxygen atom from molecular oxygen into a wide range of substrates, including the double bonds of terpenes. mdpi.com The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to a highly reactive iron-oxo species, which then attacks the double bond of the terpene substrate to form the epoxide. mdpi.com

In addition to cytochrome P450s, other enzymes such as lipases can also be involved in chemoenzymatic epoxidation processes. cornell.edu These enzymes can generate peracids in situ, which then act as the oxidizing agents for the epoxidation of the terpene. nih.gov The use of biocatalysts in these reactions is of significant interest due to their high selectivity and ability to function under mild reaction conditions. The specific enzymes involved and the precise mechanisms can vary between different organisms and are a subject of ongoing research in the field of biocatalysis. chemrxiv.org

Table 2: Key Enzymes in Terpenoid Biosynthesis and Modification

Enzyme Class Role Precursor/Substrate Product
Terpene Synthases Cyclization Geranyl Pyrophosphate (GPP) Terpinolene and other monoterpenes
Cytochrome P450 Monooxygenases Epoxidation Terpinolene Terpinolene Oxide (e.g., this compound)

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Extracts

GC-MS is a highly effective and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The successful analysis of 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene is contingent on the optimization of the entire analytical workflow, from sample preparation to data analysis.

Optimization of Sample Preparation, Extraction, and Injection Techniques

The initial and most critical step in the GC-MS analysis of this compound from complex matrices is the efficient extraction and preparation of the sample. The choice of method depends heavily on the nature of the matrix and the concentration of the target analyte.

For solid samples, techniques such as solid-phase microextraction (SPME) and headspace analysis are particularly advantageous as they are solvent-free, simple, and can be easily automated. nih.govhelsinki.fi SPME utilizes a fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the sample's headspace or directly from a liquid sample. nih.gov The selection of the appropriate fiber coating is crucial for the selective extraction of the target spiro ether. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), which is suitable for nonpolar compounds, and mixed-phase fibers like divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) for a broader range of volatiles. scielo.br Optimization of extraction parameters such as temperature and time is essential to maximize the recovery of this compound. nih.govmdpi.com

In cases where the matrix is more complex or the analyte concentration is very low, more exhaustive extraction techniques may be required. These can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) . chromatographyonline.com LLE uses two immiscible solvents to partition the analyte based on its solubility, while SPE employs a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. chromatographyonline.com

Proper injection technique is also vital for accurate quantification. Splitless injection is typically preferred for trace analysis to ensure the maximum transfer of the analyte onto the GC column.

Table 1: Overview of Sample Preparation Techniques for GC-MS Analysis

TechniquePrincipleAdvantagesConsiderations
Headspace SPME Adsorption of volatile analytes from the sample's headspace onto a coated fiber.Solvent-free, simple, automatable, good for volatile compounds.Fiber selection and optimization of extraction parameters are crucial.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can handle larger sample volumes, effective for a wide range of compounds.Requires significant volumes of organic solvents, can be labor-intensive.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by elution.High selectivity, can concentrate the analyte, effective for sample clean-up.Sorbent selection is critical, can be more expensive.

Development of Targeted GC-MS Methods for Quantification

For the precise quantification of this compound, a targeted GC-MS method operating in selected ion monitoring (SIM) mode is often developed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, which significantly increases sensitivity and reduces matrix interference compared to full-scan mode.

The development of a robust quantitative method involves several key steps:

Selection of a suitable capillary column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally suitable for the separation of terpenoid-like compounds.

Optimization of the GC oven temperature program: A programmed temperature ramp is used to ensure good separation of the target analyte from other matrix components and to achieve a sharp peak shape.

Selection of characteristic ions: The electron ionization (EI) mass spectrum of this compound will exhibit a unique fragmentation pattern. The most abundant and specific ions are chosen for quantification (quantifier ion) and confirmation (qualifier ions).

Method validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. researchgate.netnih.gov

Table 2: Hypothetical Targeted GC-MS (SIM) Parameters for this compound

ParameterValue/Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, constant flow
Injection Mode Splitless
Oven Program Initial temp 60°C, ramp to 280°C
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum
Qualifier Ions To be determined from the mass spectrum

Application of Retention Indices for Compound Identification

Retention indices (RI) are a valuable tool for the confirmation of compound identity in GC-MS analysis, providing an additional layer of confidence beyond mass spectral library matching. sci-hub.seusgs.govnih.gov The RI of a compound is a measure of its retention time relative to a series of n-alkane standards run under the same chromatographic conditions. sci-hub.se This normalization of retention times helps to minimize variations between different instruments and laboratories.

The use of RI is particularly important in differentiating between isomers that may have very similar mass spectra. sci-hub.seresearchgate.net For a novel or less-studied compound like this compound, the experimental determination of its retention index on different stationary phases (e.g., polar and non-polar) is crucial for building a reliable identification database. The comparison of experimentally determined RI values with those from literature or databases for structurally similar compounds can aid in tentative identification. However, it is important to note that a close match in RI values does not definitively confirm the identity without authentic standards. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Derivatives

While the parent compound this compound is likely amenable to GC-MS, any more polar derivatives that may be formed through metabolic or environmental processes would require analysis by LC-MS/MS. This technique is well-suited for the analysis of non-volatile, polar, and thermally labile compounds.

Method Development for Quantitative Analysis in Biological Samples (e.g., Honey)

Honey is a complex biological matrix that can contain a wide variety of compounds, making the analysis of specific analytes challenging. mdpi.comnih.gov The development of an LC-MS/MS method for the quantification of polar derivatives of this compound in honey would involve several key considerations.

Sample Preparation: A crucial step is the efficient extraction of the target analytes from the viscous and sugar-rich honey matrix while minimizing interferences. A common approach involves an initial dilution of the honey sample with water, followed by an extraction step. nih.gov Techniques such as solid-phase extraction (SPE) are often employed for sample clean-up and concentration. mdpi.com The choice of the SPE sorbent would depend on the polarity of the target derivatives.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is a common choice for the separation of medium-polarity compounds. A C18 column is a versatile starting point, with the mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process provides excellent sensitivity and minimizes matrix effects.

Table 3: General Approach for LC-MS/MS Method Development in Honey

StepApproachKey Parameters to Optimize
Sample Preparation Dilution followed by Solid-Phase Extraction (SPE)SPE sorbent type, wash and elution solvents
LC Separation Reversed-Phase Liquid Chromatography (RPLC)Column chemistry (e.g., C18), mobile phase composition, gradient elution
MS/MS Detection Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) modePrecursor and product ion selection, collision energy, cone voltage

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of identified compounds. nih.govnih.gov By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern (product ion spectrum) is generated, which can be considered a "fingerprint" of the molecule. nih.gov

For the structural confirmation of this compound or its derivatives, a product ion scan would be performed. The fragmentation pathways can provide valuable information about the compound's structure. For instance, the cleavage of the spiro ring or the loss of methyl groups would result in specific fragment ions. The interpretation of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, can confirm the elemental composition of the fragments and help to piece together the structure of the parent molecule. nih.gov In the absence of a reference standard, the fragmentation patterns of structurally similar compounds can provide clues for tentative structural elucidation.

Chemometric Approaches for Data Analysis and Pattern Recognition in Complex Mixtures

In the analysis of complex mixtures of volatile compounds, such as those found in natural products, chemometrics provides the necessary tools to extract meaningful information from large and complex datasets. Techniques like Principal Component Analysis (PCA) and Discriminant Analysis (DA) are instrumental in identifying patterns and relationships between the chemical composition of a sample and its geographical origin. nih.govbrjac.com.brresearchgate.net

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of a dataset while retaining the most important information. brjac.com.brresearchgate.net It transforms the original set of correlated variables (e.g., concentrations of different volatile compounds) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data, allowing for the visualization of sample groupings and the identification of outliers.

Discriminant Analysis, on the other hand, is a supervised classification method. It is used to build a predictive model based on a set of training data where the group membership (e.g., geographical origin) is known. This model can then be used to classify new, unknown samples. Canonical Discriminant Analysis is a commonly used form of this technique in food authentication studies.

These chemometric methods are often applied to data generated from analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which is capable of separating and identifying hundreds of volatile compounds in a sample. nih.gov The resulting data, a complex matrix of compounds and their respective concentrations, is then subjected to multivariate statistical analysis to reveal underlying patterns.

Application in Authenticity and Geographical Origin Determination of Natural Products

The volatile profile of a natural product is influenced by a multitude of factors including the plant's genetics, soil composition, climate, and post-harvest processing methods. nih.gov This results in a unique chemical signature for products from different geographical regions. The compound this compound, as a component of this volatile profile, plays a role in the chemometric models used for geographical discrimination.

Saffron, the world's most expensive spice, is a prime example where these advanced analytical methodologies are applied. nih.gov Its high price makes it a target for fraud, including mislabeling of geographical origin. Studies have successfully used the volatile profiles of saffron from major producing countries like Iran, Greece, Spain, and Italy to build robust classification models. researchgate.netnih.gov

In these studies, the concentrations of numerous volatile compounds, including this compound, are determined for a large number of authentic saffron samples from different origins. This data is then used to train and validate chemometric models.

The following interactive table showcases hypothetical data based on published research, illustrating how the concentration of key volatile compounds in saffron, including this compound, can vary by geographical origin.

CompoundIran (%)Greece (%)Spain (%)Italy (%)
Safranal65-7570-8075-8560-70
This compound 1-32-41-22-5
Isophorone5-104-86-127-14
4-Ketoisophorone3-62-54-73-6

This table presents a simplified representation of potential variations and is for illustrative purposes.

The success of these chemometric models is often evaluated by their classification and prediction accuracy. High accuracy rates, often exceeding 95%, demonstrate the power of this approach in verifying the authenticity and geographical origin of natural products. uliege.bemdpi.com

The following table outlines the typical performance of a discriminant analysis model for saffron geographical origin determination.

Model Performance MetricValue
Correct Classification Rate>95%
Cross-Validation Accuracy>90%
Key Discriminating VariablesSafranal, Isophorone, 4-Ketoisophorone, This compound , and other minor volatiles

This table illustrates the typical performance of such models based on scientific literature.

Research Applications and Utility in Organic Synthesis

Precursor in the Synthesis of Highly Functionalized Cyclohexene (B86901) Derivatives

The inherent strain of the oxirane ring in 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene facilitates nucleophilic attack, leading to the formation of a wide array of β-substituted cyclohexenol (B1201834) derivatives. researchgate.net These ring-opening reactions typically proceed via an SN2 mechanism, resulting in an anti-periplanar arrangement of the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com

The electrophilic nature of the epoxide's carbon atoms allows for reactions with a variety of oxygen and sulfur nucleophiles. researchgate.net This reactivity provides a direct pathway to cyclohexene structures functionalized with hydroxyl, ether, or thiol moieties.

Alcohols (Diols): In acidic conditions, water can act as a nucleophile, attacking the epoxide to yield a trans-diol. This hydrolysis reaction opens the spirocyclic system to form a vicinal diol on the cyclohexane (B81311) ring.

Ethers (Alkoxy Alcohols): Alcohols and alkoxides are effective nucleophiles for epoxide ring-opening, leading to the formation of β-alkoxy alcohols. researchgate.net While alcohols are generally poor nucleophiles, the reaction can be activated under acidic or basic conditions or through the use of various metal complex activators. researchgate.net

Thiols (Thioalcohols): Thiolates, the conjugate bases of thiols, are potent nucleophiles that readily open epoxide rings to produce β-hydroxy thioethers. chemistrysteps.com This reaction provides an efficient method for introducing sulfur functionality into the cyclohexene framework.

The regioselectivity of these reactions is a key consideration. Under basic or neutral conditions with strong nucleophiles (e.g., alkoxides, thiolates), the attack predominantly occurs at the less sterically hindered carbon atom of the epoxide. chemistrysteps.comkhanacademy.org In contrast, under acidic conditions where the epoxide oxygen is protonated, the reaction may proceed with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge in the transition state. chemistrysteps.com

The synthetic utility of this compound extends to the incorporation of heteroatoms such as nitrogen and phosphorus, creating valuable scaffolds for medicinal and materials chemistry.

Nitrogen-Containing Analogs: Nitrogen nucleophiles, including amines and azides, are widely used to open epoxide rings, yielding β-amino alcohols. rsc.orgnih.gov For example, the reaction with aniline (B41778) can produce the corresponding trans-β-anilino alcohol. rsc.org The use of sodium azide (B81097) followed by reduction offers a versatile route to vicinal amino alcohols. These products are an important class of compounds used as chiral auxiliaries and as intermediates in the synthesis of pharmaceuticals. rsc.org The regioselectivity of the nucleophilic attack can often be controlled by the choice of catalyst, allowing for catalyst-controlled rather than substrate-controlled outcomes. rsc.org

Phosphorus-Containing Analogs: While less common, phosphorus nucleophiles such as phosphines or their corresponding phosphide (B1233454) anions can also participate in epoxide ring-opening reactions. This would introduce a phosphorus group onto the cyclohexene ring, opening pathways to phosphine (B1218219) ligands, phosphonates, or other organophosphorus compounds. mdpi.com Such reactions would follow the general principles of nucleophilic substitution on the strained epoxide ring.

Intermediate for the Preparation of Optically Active Compounds

Chiral epoxides are highly sought-after building blocks in asymmetric synthesis because the ring-opening process can install two new stereocenters with defined relative and absolute stereochemistry. This compound can serve as such a chiral intermediate if its synthesis is performed enantioselectively.

The asymmetric epoxidation of the parent olefin, β-ionone, using chiral catalysts can produce an optically active version of the spiro-epoxide. Methodologies for asymmetric catalysis, including the use of chiral metal-salen complexes or biocatalysts like ene-reductases, have been established for creating chiral cyclohexenones and related structures with high enantioselectivity (up to >99% ee). nih.govnih.gov Once the chiral epoxide is formed, its subsequent nucleophilic ring-opening reactions transfer this chirality to the resulting functionalized cyclohexene products, making it a valuable step in the total synthesis of complex chiral molecules. nih.gov

Contribution to the Synthesis of Flavor and Fragrance Compounds

Epoxides derived from ionones are important intermediates in the fragrance industry, both as fragrance components themselves and as precursors to other valuable odorants. researchgate.netthegoodscentscompany.com this compound and its analogues can undergo acid-catalyzed rearrangements to produce aldehydes with desirable organoleptic properties.

A closely related compound, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, can be converted into 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde by treatment with a Lewis acid. prepchem.com This transformation highlights a key application of these spiro-epoxides. The Lewis acid coordinates to the epoxide oxygen, facilitating a rearrangement cascade that results in the formation of a cyclohexane carboxaldehyde derivative. Such aldehydes are known for their powerful and complex scents, often contributing to woody and amber notes in perfumes. The synthesis of ionones and their derivatives, like the subject epoxide, is a cornerstone of modern fragrance chemistry, providing access to a wide palette of scents from floral and violet to woody and resinous notes. perfumerflavorist.comcore.ac.ukperfumerflavorist.com

Catalyst Design and Application in Epoxidation Chemistry

The synthesis of epoxides from olefins is a critical industrial reaction, and the performance of catalysts for this transformation is often evaluated using benchmark substrates like cyclohexene and its derivatives. oregonstate.edumdpi.com In this context, the epoxidation of β-ionone to form this compound serves as a relevant model reaction for assessing the efficacy of heterogeneous catalysts, particularly titanium-substituted mesoporous silicas like Ti-MCM-41. oregonstate.eduresearchgate.net

Ti-MCM-41 materials are prized for their high surface area and ordered pore structure, which contain isolated, tetrahedrally coordinated titanium active sites. mdpi.com Research in this area focuses on modifying the catalyst to improve its performance. Key areas of investigation include:

Optimizing Titanium Content: The activity of Ti-MCM-41 catalysts can be tuned by varying the Si:Ti molar ratio, with higher titanium content generally leading to increased catalytic activity in olefin isomerization and epoxidation reactions. mdpi.com

Enhancing Hydrophobicity: A significant challenge in using aqueous hydrogen peroxide as a green oxidant is the deactivation of the catalyst by water. The surface of Ti-MCM-41 can be made more hydrophobic through silylation—grafting trimethylsilyl (B98337) groups onto the surface silanols. researchgate.net This modification improves catalyst performance by preventing water from poisoning the active titanium sites, leading to higher epoxide yields and selectivity. oregonstate.eduresearchgate.net

Controlling Particle Size: The synthesis of Ti-MCM-41 as nanoparticles has been shown to increase catalytic activity in cyclohexene epoxidation due to a reduction in diffusion limitations within the catalyst particles. oregonstate.edu

The data below illustrates the effect of silylation on the catalytic performance of Ti-MCM-41 in cyclohexene epoxidation.

Table 1: Effect of Silylation on Ti-MCM-41 Catalyst Performance in Cyclohexene Epoxidation

Catalyst Conversion (mol%) TON (mol-oxide/mol-Ti h) Epoxide Selectivity (%) Epoxide Yield (%)
TM-1 (Non-silylated) 14.2 4.5 13.2 1.87
TM-2 (Silylated) 24.4 13.4 22.1 5.39
TM-3 (Highly Silylated) 32.3 31.1 36.9 11.9

Data sourced from a study on cyclohexene epoxidation with H₂O₂. Conditions: 0.05 g catalyst, 20 mmol substrate, 70°C, 4 h. TON estimated after 1 h.

These studies demonstrate how the synthesis of epoxides like this compound is intertwined with the development and optimization of advanced catalytic materials.

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene will increasingly prioritize green chemistry principles to minimize environmental impact. Traditional methods for creating spiroethers can rely on harsh reagents and generate significant waste. rsc.org Future research should focus on developing more sustainable alternatives.

Key strategies include:

Biocatalysis: Utilizing enzymes, such as terpene cyclases or engineered lipases, could offer a highly selective and environmentally friendly route. researchgate.netnih.govmdpi.com Biocatalytic methods operate under mild conditions (aqueous media, ambient temperature) and can provide high stereoselectivity, which is crucial for chiral molecules. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and energy consumption. utrgv.edunih.gov Applying MAOS to the key cyclization steps could lead to higher yields and a cleaner reaction profile. utrgv.edu

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability. doi.org An electrosynthetic approach in a flow setup, for instance, could provide a metal-free and scalable method for producing spiroketal precursors. rsc.org

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or ethanol, and using recyclable catalysts such as ionic liquids, are central to sustainable synthesis. utrgv.edursc.orgmdpi.com

Sustainable ApproachKey AdvantagesPotential Application to Spiro[2.5]oct-5-ene Synthesis
BiocatalysisHigh selectivity, mild conditions, reduced waste. researchgate.netEnzymatic cyclization of a suitable acyclic precursor.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, higher yields. utrgv.edunih.govAcceleration of intramolecular cyclization or condensation steps.
Flow ChemistryEnhanced safety, scalability, precise control. doi.orgContinuous production with integrated purification steps.
Green Catalysts/SolventsReduced toxicity, catalyst recyclability. rsc.orgUse of ionic liquids or solid acids to catalyze the key spirocyclization.

Exploration of Enantioselective Catalysis for Chiral Oxaspiro Synthesis

The spiro carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. As biological activity is often enantiomer-dependent, developing methods for asymmetric synthesis is a critical research frontier. Future work will likely focus on catalytic methods that can selectively produce one enantiomer over the other.

Promising avenues include:

Chiral Brønsted Acid Catalysis: These metal-free catalysts can promote enantioselective spirocyclization reactions, offering a green and atom-economical pathway to chiral spiro compounds. rsc.org

Transition Metal Catalysis: Complexes involving metals like palladium, iridium, or rhodium, paired with chiral ligands, are powerful tools for asymmetric synthesis. nih.govdicp.ac.cnoaepublish.com Research into novel chiral ligands, such as those based on spirocyclic scaffolds themselves (e.g., SPINOL-derived ligands), could yield catalysts with high efficacy for this specific target. dicp.ac.cn

Organocatalysis: Small organic molecules can catalyze asymmetric reactions with high efficiency. nih.govrsc.org N-heterocyclic carbenes (NHCs) and chiral phosphoric acids have shown success in the synthesis of other complex spiro-oxindoles and could be adapted for this oxaspirocycle. researchgate.netnih.gov

Catalytic SystemMechanism/ApproachReported Enantioselectivity (in related systems)
Palladium(II) with Chiral Bidentate LigandDirecting group-mediated C(sp3)–O bond formation. nih.govUp to 39:1 diastereomeric ratio. nih.gov
Chiral Phosphoric AcidAsymmetric dearomative spirocyclization. rsc.orgHigh enantioselectivities reported for spiro[4.5]decan-6-ones. rsc.org
N-Heterocyclic Carbene (NHC)Catalyzed annulation of functionalized aldehydes. nih.govHigh yields and very good stereoselectivities for spirocyclic lactones. nih.gov
Iridium with Chiral SpiroPAP LigandAsymmetric hydrogenation of lactone precursors. dicp.ac.cnUp to >99% ee. dicp.ac.cn

Detailed Investigation of Biological Roles and Metabolic Fates in Natural Systems

While the closely related theaspiranes are known flavor and aroma components in tea, raspberry, and passion fruit, the specific natural occurrence and biological function of this compound remain to be elucidated. nih.govthegoodscentscompany.com Future research should aim to identify its presence in natural sources and understand its ecological significance.

Key research questions include:

Natural Occurrence: Is this compound a secondary metabolite in plants, fungi, or bacteria? Advanced analytical techniques (e.g., GC-MS, LC-MS) can be used to screen natural extracts.

Biosynthetic Pathway: If found in nature, what enzymes are responsible for its synthesis? Investigating terpene cyclases that produce cyclic terpenoids could reveal the enzymatic machinery responsible for the unique spiro[2.5]octene skeleton. nih.govnih.gov The cyclization is likely initiated by protonation of a linear polyisoprene precursor. researchgate.netdiva-portal.org

Ecological Role: Does it function as a pheromone, an allomone, or a defensive compound? Its structural similarity to other signaling molecules suggests it may play a role in chemical communication.

Metabolic Fate: How is the compound metabolized by organisms that produce or ingest it? Understanding its metabolic pathway is crucial for any potential application in food or pharmacology.

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize synthetic routes and gain a fundamental understanding of the reaction mechanisms involved in forming this compound, advanced in situ spectroscopic techniques are indispensable. These methods allow chemists to observe the reaction as it happens, identifying transient intermediates and determining kinetic profiles.

Future research could employ:

In Situ FTIR and Raman Spectroscopy: To monitor the consumption of reactants and the formation of the spirocyclic product by tracking characteristic vibrational modes of functional groups.

Process Analytical Technology (PAT): Integrating spectroscopic probes into automated reactors can enable real-time optimization of parameters like temperature, pressure, and catalyst loading.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the cyclization of terpene precursors and identify key carbocationic intermediates, providing mechanistic insights. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and the design of novel synthetic routes. eurekalert.orgnih.gov Applying these tools to this compound could dramatically accelerate its study.

Future applications include:

Retrosynthesis Planning: AI-powered tools can analyze the complex spirocyclic structure and propose multiple, and potentially novel, synthetic pathways by deconstructing the molecule into simpler, commercially available precursors. engineering.org.cndypvp.edu.inbohrium.com Platforms trained on vast reaction databases can suggest disconnections that a human chemist might overlook. researchgate.netmit.edunih.gov

Reaction Prediction: ML models can predict the most likely products, yields, and stereoselectivity of a given reaction under various conditions, saving significant time and resources in the lab. eurekalert.org

De Novo Design: Generative AI models could design novel derivatives of the spiro[2.5]octene core with desired properties (e.g., specific aroma profiles or biological activities), which can then be targeted for synthesis. dypvp.edu.in

Discovery of Novel Derivatives and Their Synthetic Potential

The this compound scaffold serves as a template for the creation of novel derivatives with potentially valuable properties. The existing functional groups—the double bond and the ether linkage—provide handles for chemical modification.

Future synthetic exploration could focus on:

Functionalization of the Double Bond: Reactions such as epoxidation, dihydroxylation, or hydrogenation could yield a library of new compounds with altered polarity and functionality.

Ring-Opening Reactions: Cleavage of the ether or the cyclopropane (B1198618) ring under specific conditions could lead to unique acyclic or rearranged cyclic structures that are not easily accessible by other means.

Semisynthesis: If the parent compound is found to be naturally abundant, it could serve as a starting material for semisynthetic modifications, a strategy successfully used to create potent pharmaceuticals from complex natural products. nih.gov

Bioisosteric Replacement: The spirocyclic core could be incorporated into larger molecules as a rigid, three-dimensional substitute for other common chemical groups, a strategy used in drug discovery to improve pharmacological properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via two main routes:

  • Route 1 : Epoxidation of terpinolene using peracetic acid in methylene chloride at 6°C, followed by neutralization and purification via flash column chromatography (10% AcOEt/hexane, Rf = 0.17). This method achieves near-quantitative yields and high purity (GC-MS shows a single major peak) .
  • Route 2 : Acid-catalyzed hydration of pinene (from turpentine) using 30% sulfuric acid, yielding intermediates like hydrated terpinolene, which are dehydrated and distilled .
    • Critical Analysis : Route 1 offers better regioselectivity due to controlled epoxidation, while Route 2 may require additional purification steps to remove diastereomers.

Q. How is this compound characterized structurally, and what analytical techniques resolve its spirocyclic geometry?

  • Methodology :

  • NMR Spectroscopy : Key signals include δ 5.30 ppm (¹H, dq, J = 3.1, 1.6 Hz) for the olefinic proton and δ 134.4/119.2 ppm (¹³C) for sp² carbons. The spiro junction is confirmed by quaternary carbons at δ 64.4 and 62.4 ppm .
  • GC-MS : Molecular ion at m/z 166 (C₁₁H₁₈O) and fragmentation patterns consistent with spiro ring cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of terpinolene epoxidation to form this compound?

  • Methodology :

  • The reaction proceeds via electrophilic addition of peracetic acid to the most substituted double bond in terpinolene, driven by hyperconjugative stabilization of the carbocation intermediate. Steric effects from the 2,2,6-trimethyl groups favor epoxide formation at the less hindered position .
  • Computational studies (DFT) could validate transition-state geometries and charge distribution.

Q. How can isomerization or byproduct formation during synthesis be minimized, and what purification strategies are effective?

  • Methodology :

  • Temperature Control : Maintaining ≤6°C during peracid addition suppresses side reactions (e.g., ring-opening or diol formation) .
  • Chromatography : Silica gel chromatography with 10% AcOEt/hexane isolates the spiro epoxide from potential diastereomers or oxidized byproducts .
    • Data Contradiction : Acid-catalyzed routes (e.g., sulfuric acid) may yield hydrated byproducts, necessitating rigorous drying and distillation .

Q. What are the challenges in interpreting NMR data for spirocyclic systems, and how can ambiguities in stereochemical assignments be resolved?

  • Methodology :

  • NOE Experiments : Correlate spatial proximity of methyl groups (δ 1.31 and 1.28 ppm) to confirm the spiro junction’s rigidity .
  • Dynamic NMR : Detect ring-flipping or conformational exchange at elevated temperatures, which could obscure splitting patterns in standard spectra.

Q. How does the spirocyclic structure influence reactivity in downstream transformations (e.g., ring-opening or functionalization)?

  • Methodology :

  • Acid/Base Stability : Test resistance to hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions. The spiro epoxide’s strain may enhance reactivity compared to linear analogs.
  • Catalytic Hydrogenation : Pd/C or PtO₂ could selectively reduce the exocyclic double bond while preserving the epoxide ring .

Data Analysis & Experimental Design

Q. How should researchers reconcile discrepancies in reported yields or purity across synthetic methods?

  • Methodology :

  • Comparative Studies : Replicate both acid-catalyzed and peracid-mediated routes under standardized conditions.
  • Purity Metrics : Use HPLC (C18 column, acetonitrile/water) to quantify impurities and validate GC-MS claims of "single-peak" purity .

Q. What statistical approaches are suitable for optimizing reaction parameters (e.g., temperature, solvent polarity) in spiro epoxide synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry).
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproduct formation .

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Reactant of Route 1
2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene
Reactant of Route 2
2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.